molecular formula C13H14N4O3 B5607515 4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide

4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide

Cat. No. B5607515
M. Wt: 274.28 g/mol
InChI Key: YJIQYIJCGIHAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the formation of hydrogen-bonded sheets and chains through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds as seen in the synthesis of isomeric pyrazole derivatives (Portilla et al., 2007). Such methodologies could potentially be applied to or adapted for the synthesis of 4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide.

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by polarized (charge-separated) structures, with intermolecular hydrogen bonding playing a critical role in their crystal packing (Portilla et al., 2007). These interactions, including N-H...O(carbonyl) and C-H...O(nitro) bonds, indicate the importance of molecular geometry and electronic distribution in understanding the behavior of such compounds.

Chemical Reactions and Properties

Antipyrine derivatives, closely related to the compound of interest, showcase diverse intermolecular interactions and solid-state structures that are significantly influenced by hydrogen bonding and π-interactions (Saeed et al., 2020). These interactions are essential for the stability and reactivity of the compounds, suggesting that this compound may also exhibit unique chemical behaviors due to its structural features.

Physical Properties Analysis

The physical properties of compounds in this class, such as solubility, melting point, and crystallinity, are often directly related to their molecular structure and intermolecular interactions. Although specific data on this compound is not available, similar compounds exhibit distinct physical properties influenced by their crystal packing and hydrogen bonding networks (Kumara et al., 2018).

Chemical Properties Analysis

The chemical behavior of pyrazole derivatives, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar molecules. For example, the reactivity towards nucleophiles and electrophiles, as well as the potential for undergoing cycloaddition reactions, may be predicted from the electronic structure and presence of functional groups (Liu et al., 2014).

properties

IUPAC Name

4-nitro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8-12(9(2)16(3)15-8)14-13(18)10-4-6-11(7-5-10)17(19)20/h4-7H,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIQYIJCGIHAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.